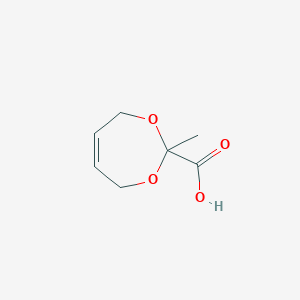
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid is an organic compound with a unique structure that includes a dioxepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid typically involves the reaction of cis-2-butene-1,4-diol with acetaldehyde under acidic conditions to form the dioxepine ring . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques would be essential in an industrial setting to produce this compound efficiently.
化学反応の分析
Types of Reactions
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dioxepine ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to activate the compound for nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated dioxepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-4,7-dihydro-1,3-dioxepine: A closely related compound with similar chemical properties.
2,2-Dimethyl-4,7-dihydro-1,3-dioxepin: Another dioxepine derivative with different substituents on the ring.
4,7-Dihydro-2-phenyl-1,3-dioxepin: A phenyl-substituted dioxepine with distinct chemical behavior.
Uniqueness
2-Methyl-4,7-dihydro-2H-1,3-dioxepine-2-carboxylic acid is unique due to its carboxylic acid functional group, which imparts different reactivity and potential applications compared to other dioxepine derivatives. This functional group allows for further chemical modifications and enhances its utility in various research and industrial applications.
特性
CAS番号 |
725678-34-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
2-methyl-4,7-dihydro-1,3-dioxepine-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-3H,4-5H2,1H3,(H,8,9) |
InChIキー |
ULOUOSGMSSOAJL-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC=CCO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
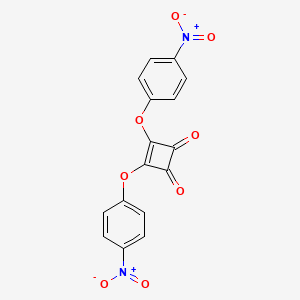
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
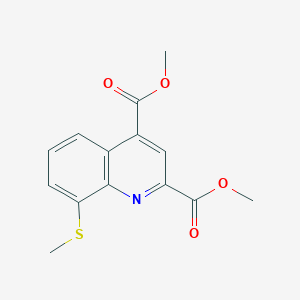
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)
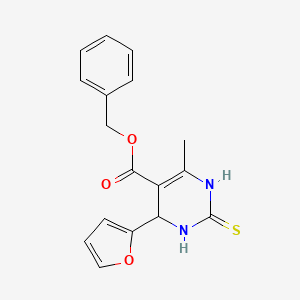
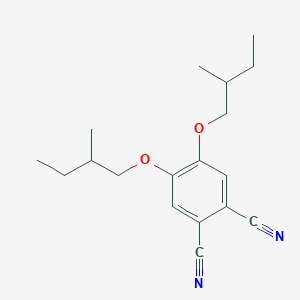
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

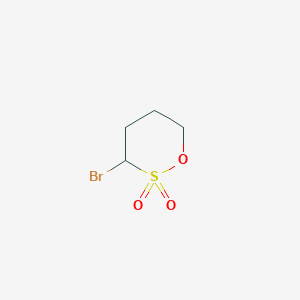
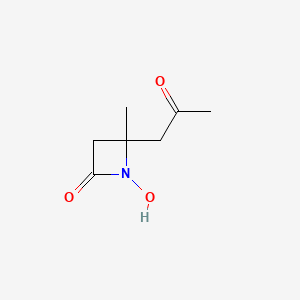
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
